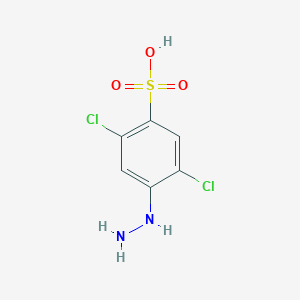

2,5-Dichloro-4-hydrazinobenzenesulfonic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6219. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,5-dichloro-4-hydrazinylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2O3S/c7-3-2-6(14(11,12)13)4(8)1-5(3)10-9/h1-2,10H,9H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVSCIUWLNZAPPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)S(=O)(=O)O)Cl)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059480 | |

| Record name | Benzenesulfonic acid, 2,5-dichloro-4-hydrazino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118-89-8 | |

| Record name | 2,5-Dichloro-4-hydrazinylbenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonic acid, 2,5-dichloro-4-hydrazinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dichloro-4-hydrazinobenzenesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6219 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 2,5-dichloro-4-hydrazinyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 2,5-dichloro-4-hydrazino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dichloro-4-hydrazinobenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.895 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of 2,5-Dichloro-4-hydrazinobenzenesulfonic acid

An In-depth Technical Guide to the Synthesis and Characterization of 2,5-Dichloro-4-hydrazinobenzenesulfonic Acid

For the attention of researchers, scientists, and professionals in drug development, this document serves as a comprehensive technical guide on the synthesis and characterization of this compound. This guide is structured to provide not only procedural steps but also the underlying scientific principles and rationale, ensuring a thorough understanding for practical application and further research.

Introduction and Strategic Importance

This compound (CAS No: 118-89-8) is a specialized organic compound of significant interest as a chemical intermediate.[1][2][3] Its molecular structure, featuring a dichlorinated benzene ring functionalized with both a hydrazine (-NHNH₂) and a sulfonic acid (-SO₃H) group, provides a versatile platform for the synthesis of a variety of more complex molecules. The primary application lies in the production of azo dyes, where the hydrazine moiety serves as a precursor to the diazonium group essential for coupling reactions.[4] Furthermore, the presence of reactive functional groups makes it a valuable building block for the development of novel pharmaceutical and agrochemical agents.

This guide provides an in-depth exploration of a robust synthetic pathway to this compound, followed by a detailed protocol for its structural and purity confirmation through modern analytical techniques.

Synthesis Pathway: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process commencing with the diazotization of a suitable aniline precursor, followed by the reduction of the intermediate diazonium salt.

Step 1: Diazotization of 2,5-Dichloroaniline

The initial step involves the conversion of 2,5-dichloroaniline to its corresponding diazonium salt. This classic reaction is foundational in aromatic chemistry and requires precise control of reaction conditions to ensure a high yield of the desired intermediate.

Mechanistic Insight: The reaction is typically carried out in a strong acidic medium, such as sulfuric or hydrochloric acid.[5][6] Sodium nitrite is introduced as the diazotizing agent, which in the acidic environment generates nitrous acid (HNO₂). The nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺). The amino group of 2,5-dichloroaniline then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the 2,5-dichlorobenzenediazonium salt.[5][7][8]

It is critical to maintain a low temperature (typically 0-5 °C) throughout the reaction, as diazonium salts are thermally unstable and can decompose, leading to the evolution of nitrogen gas and the formation of undesired phenolic byproducts.[9][10]

Step 2: Reduction of the Diazonium Salt to Hydrazine

The second step is the reduction of the 2,5-dichlorobenzenediazonium salt to the target compound, this compound. The choice of reducing agent is pivotal to the success of this transformation.

Rationale for Reducing Agent Selection: While several reducing agents can convert diazonium salts to hydrazines, such as stannous chloride or zinc dust, sodium sulfite or bisulfite are often preferred for their mildness and selectivity.[11][12] These reagents effectively reduce the diazonium group without affecting the other functional groups on the aromatic ring. The reduction process is thought to proceed through an initial sulfur-nitrogen coupling, followed by hydrolysis and rearrangement to yield the hydrazine.[11]

The following diagram illustrates the overall synthetic workflow:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials and Reagents:

-

2,5-dichloroaniline-4-sulfonic acid

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Sodium sulfite (Na₂SO₃) or Stannous chloride (SnCl₂)

-

Deionized water

-

Ice

-

Magnetic stirrer and stir bar

-

Beakers and Erlenmeyer flasks

-

Buchner funnel and filter paper

Procedure:

Part A: Diazotization

-

In a 500 mL beaker, prepare a solution of 2,5-dichloroaniline-4-sulfonic acid in dilute hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

In a separate beaker, dissolve a stoichiometric amount of sodium nitrite in cold deionized water.

-

Slowly add the sodium nitrite solution dropwise to the cold aniline solution, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, continue stirring for an additional 30 minutes in the ice bath. The formation of the diazonium salt is indicated by a slight color change.

Part B: Reduction

-

In a separate larger beaker, prepare a solution of the reducing agent (e.g., sodium sulfite) in water and cool it in an ice bath.

-

Slowly add the cold diazonium salt solution from Part A to the reducing agent solution with vigorous stirring, maintaining the temperature below 10 °C.

-

Once the addition is complete, allow the reaction mixture to stir for 1-2 hours, gradually warming to room temperature.

-

Acidify the reaction mixture with concentrated HCl to precipitate the product.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with cold deionized water to remove any inorganic salts.

-

Dry the product in a vacuum oven at a low temperature (e.g., 50-60 °C) to a constant weight.

Comprehensive Characterization

To confirm the identity, structure, and purity of the synthesized this compound, a combination of spectroscopic and chromatographic techniques is essential.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the hydrazine and sulfonic acid groups. The aromatic region should display two singlets (or two doublets with a small coupling constant) corresponding to the two non-equivalent protons on the benzene ring. The hydrazine protons (NH and NH₂) will appear as broad singlets, and their chemical shift can be concentration and solvent-dependent. The acidic proton of the sulfonic acid group may also be visible as a broad singlet, or it may exchange with residual water in the solvent.

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework. Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached chloro, hydrazino, and sulfonyl substituents.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in the molecule. Key absorption bands to look for include:

-

N-H stretching: 3200-3400 cm⁻¹ (characteristic of the hydrazine group)

-

O-H stretching: 2500-3300 cm⁻¹ (broad band from the sulfonic acid group)

-

S=O stretching: 1150-1250 cm⁻¹ and 1030-1070 cm⁻¹ (strong absorptions for the sulfonic acid group)

-

C=C stretching: 1450-1600 cm⁻¹ (aromatic ring)

-

C-Cl stretching: 600-800 cm⁻¹

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (257.09 g/mol ).[2] A characteristic isotopic pattern for the presence of two chlorine atoms (with ³⁵Cl and ³⁷Cl isotopes) should be observed for the molecular ion peak and fragment ions containing chlorine.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for assessing the purity of the synthesized compound. A reverse-phase HPLC method can be developed using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The purity is determined by integrating the peak area of the main product and any impurities detected, typically using a UV detector set at a wavelength where the compound has strong absorbance.

Summary of Expected Characterization Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (2H), Hydrazine protons (3H, broad), Sulfonic acid proton (1H, broad) |

| ¹³C NMR | Six distinct aromatic carbon signals |

| IR (cm⁻¹) | ~3300 (N-H), ~3000 (O-H, broad), ~1600 (C=C), ~1200 & ~1050 (S=O), ~700 (C-Cl) |

| Mass Spec (m/z) | Molecular ion peak with characteristic isotopic pattern for two chlorine atoms |

| HPLC | A single major peak indicating high purity |

The following diagram outlines the characterization workflow:

Sources

- 1. This compound, CasNo.118-89-8 Hangzhou Keyingchem Co.,Ltd China (Mainland) [keyingchem.lookchem.com]

- 2. This compound CAS#: 118-89-8 [amp.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US9695114B2 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]

- 6. CN105873900A - Method for diazotizing 2,5-dichloroaniline - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]

- 9. Page loading... [guidechem.com]

- 10. Page loading... [wap.guidechem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchpublish.com [researchpublish.com]

Physicochemical properties of 2,5-Dichloro-4-hydrazinobenzenesulfonic acid

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dichloro-4-hydrazinobenzenesulfonic acid

Authored by: Gemini, Senior Application Scientist

Introduction: this compound is a bifunctional organic compound of significant interest in synthetic chemistry. Its unique structure, incorporating a strongly acidic sulfonic acid group, a nucleophilic and reducing hydrazine moiety, and a chlorinated benzene ring, makes it a versatile intermediate. This guide provides an in-depth analysis of its core physicochemical properties, analytical characterization, reactivity, and practical applications, tailored for researchers and professionals in chemical synthesis and drug development.

Chemical Identity and Structural Characteristics

At its core, the behavior of this compound is dictated by its molecular architecture. Understanding this structure is the first step in predicting its reactivity and handling requirements.

-

IUPAC Name: 2,5-dichloro-4-hydrazinylbenzenesulfonic acid[1]

-

Synonyms: this compound, NSC 6219[3]

-

Molecular Formula: C₆H₆Cl₂N₂O₃S[1]

-

Molecular Weight: 257.1 g/mol [1]

The molecule consists of a central benzene ring substituted with five key groups: two chlorine atoms at positions 2 and 5, a sulfonic acid group (-SO₃H) at position 1, and a hydrazine group (-NHNH₂) at position 4. The electron-withdrawing nature of the chlorine atoms and the sulfonic acid group significantly influences the electron density of the aromatic ring and the reactivity of the hydrazine moiety.

Key Functional Groups and Their Influence

The interplay of its functional groups defines the compound's chemical personality.

Caption: Key functional groups and their resulting chemical properties.

Core Physicochemical Properties

The macroscopic properties of a compound, such as its state, melting point, and solubility, are direct consequences of its molecular structure. While extensive experimental data for this specific molecule is not widely published, we can infer its properties from available data and comparison with its non-chlorinated analog, 4-hydrazinobenzenesulfonic acid.

| Property | Value / Observation | Rationale & Context |

| Appearance | White to off-white or pale cream crystalline powder. | This is typical for many aromatic sulfonic acids and their derivatives[4][5]. |

| Melting Point | Data not available. For comparison, 4-hydrazinobenzenesulfonic acid melts at ~285-290°C (with decomposition)[4][6]. | The presence of strong intermolecular forces (hydrogen bonding from -SO₃H and -NHNH₂) leads to a high melting point. The dichloro-derivative is expected to have a similarly high melting point. |

| Boiling Point | Decomposes before boiling. | The strong ionic and hydrogen bonds require more energy to break than the covalent bonds within the molecule itself. |

| Solubility | Soluble in water, especially hot water. Slightly soluble in polar organic solvents like DMSO, ethanol, and diethyl ether[4][5][7]. | The highly polar sulfonic acid group dominates the molecule's solubility profile, making it soluble in polar solvents like water. Solubility is expected to be lower than its non-chlorinated analog due to the hydrophobic nature of the chlorine atoms. |

| Stability | Stable under normal laboratory conditions.[8] | The aromatic ring provides considerable stability. However, it is sensitive to strong oxidizing agents due to the hydrazine group.[8] |

| Hygroscopicity | Likely hygroscopic. | The polar sulfonic acid group can readily attract and retain water molecules from the atmosphere[4][7]. |

Reactivity Profile: A Tale of Two Functional Groups

The chemistry of this compound is a dynamic interplay between its acidic and basic/nucleophilic centers.

The Sulfonic Acid Group: Acidity and Polarity

The -SO₃H group is strongly acidic, comparable to sulfuric acid. This property is fundamental to its behavior:

-

Salt Formation: It readily reacts with bases to form stable sulfonate salts.

-

Enhanced Solubility: It imparts significant water solubility, a crucial feature for its use in aqueous reaction media.

The Hydrazine Group: Nucleophile, Base, and Reducing Agent

The -NHNH₂ group provides a rich source of reactivity:

-

Nucleophilicity: The terminal nitrogen atom has a lone pair of electrons, making it an excellent nucleophile. This allows it to react with electrophiles, most notably carbonyl compounds (aldehydes and ketones) to form hydrazones. This reaction is a cornerstone of its utility in synthesizing heterocyclic compounds like pyrazoles and triazoles, which are common scaffolds in pharmaceuticals.[9][10]

-

Reducing Agent: The hydrazine moiety is a potent reducing agent and can be readily oxidized. This makes it incompatible with strong oxidizing agents.

-

Basicity: While weaker than the acidity of the sulfonic acid group, the hydrazine group is basic and can be protonated. The overall molecule is zwitterionic in nature over a certain pH range.

Analytical Characterization and Quality Control

Confirming the identity and purity of this compound requires a suite of modern analytical techniques.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two non-equivalent aromatic protons, as well as exchangeable protons from the -SO₃H and -NHNH₂ groups. The chemical shifts of the aromatic protons would be influenced by the electronic effects of the chloro, sulfo, and hydrazine substituents.

-

¹³C NMR: The carbon spectrum would reveal six distinct signals for the aromatic carbons, with chemical shifts indicating the significant electronic perturbation caused by the substituents.[11][12]

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides a molecular fingerprint. Key expected absorptions include:

-

Strong S=O stretching bands for the sulfonic acid group (~1030-1060 cm⁻¹ and ~1170-1200 cm⁻¹).

-

N-H stretching vibrations for the hydrazine group (~3200-3400 cm⁻¹).

-

O-H stretching from the sulfonic acid group, often broad.

-

C-Cl stretching in the aromatic region.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight (257.1 g/mol ) and isotopic pattern. The presence of two chlorine atoms will result in a characteristic M, M+2, and M+4 isotopic cluster, providing definitive evidence of the compound's composition.[11]

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound and quantifying any related impurities.[13][14] A reversed-phase method is typically employed.

This protocol outlines a general methodology for assessing the purity of this compound. Note: This is a representative method and may require optimization.

1. Objective: To determine the purity of a sample by separating the main component from potential impurities.

2. Materials & Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Phosphoric Acid in Water

-

Mobile Phase B: Acetonitrile

-

Sample Diluent: 50:50 Water/Acetonitrile

-

Reference standard of this compound

-

Sample for analysis

3. Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Gradient Program:

-

0-5 min: 95% A, 5% B

-

5-25 min: Linear gradient to 50% A, 50% B

-

25-30 min: Hold at 50% A, 50% B

-

30-31 min: Return to 95% A, 5% B

-

31-40 min: Re-equilibration at 95% A, 5% B

-

4. Procedure:

-

Standard Preparation: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of ~0.1 mg/mL.

-

Sample Preparation: Prepare the analysis sample in the same manner as the standard.

-

Analysis:

-

Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

-

Inject a blank (diluent) to ensure no system contamination.

-

Inject the standard solution to determine the retention time and peak area of the main component.

-

Inject the sample solution.

-

Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time to that of the standard.

-

-

Calculation: Calculate the purity using the area percent method:

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

-

Caption: Workflow for HPLC purity determination.

Applications in Synthesis and Drug Discovery

This compound is not an end product but a valuable building block. Its bifunctional nature is exploited in several areas:

-

Dye Synthesis: Hydrazine derivatives are precursors to azo dyes. The sulfonic acid group provides water solubility, a desirable trait for textile dyes.

-

Pharmaceutical Intermediates: The hydrazine group is a key synthon for creating nitrogen-containing heterocyclic rings (e.g., pyrazoles, indazoles), which are prevalent in many active pharmaceutical ingredients (APIs).[9] Hydrazone derivatives have shown a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[10][15]

-

Agrochemicals: Similar to pharmaceuticals, many herbicides and pesticides are based on heterocyclic scaffolds derived from hydrazine precursors.[5]

References

-

This compound - Hangzhou Keyingchem Co.,Ltd - LookChem. [Link]

-

Benzenesulfonic acid, 2,5-dichloro-4-hydrazinyl- - Substance Details - SRS | US EPA. [Link]

-

4-Hydrazinobenzenesulfonic acid | C6H8N2O3S | CID 66825 - PubChem. [Link]

-

C NMR and Mass Spectral Analysis of 2, 5-Dianilino-3, 6-Dichloro-1, 4-Benzoquinones. International Journal for Research in Applied Science & Engineering Technology. [Link]

-

Preparation of 4-hydrazinobenzenesulfonic acid - PrepChem.com. [Link]

-

Understanding the Chemical Properties and Reactivity of 4-Hydrazinobenzenesulfonic Acid. [Link]

-

Biological Activities of Hydrazone Derivatives - PMC - PubMed Central. [Link]

-

13 C NMR spectra assignment of title compound - ResearchGate. [Link]

-

Chromatographic methods of determining hydrazine and its polar derivatives. [Link]

-

Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC - NIH. [Link]

-

H-Bonding and Charging Mediated Aggregation and Emission for Fluorescence Turn-on Detection of Hydrazine Hydrate - The Royal Society of Chemistry. [Link]

-

Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed. [Link]

-

p-toluenesulfonic acid, (2,5-dimethoxybenzylidene)hydrazide - Optional[1H NMR] - Chemical Shifts - SpectraBase. [Link]

-

Low Level Determination of Genotoxic Impurity in Deferasirox Formulation - Scirp.org. [Link]

Sources

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. This compound, CasNo.118-89-8 Hangzhou Keyingchem Co.,Ltd China (Mainland) [keyingchem.lookchem.com]

- 3. echemi.com [echemi.com]

- 4. 4-Hydrazinobenzenesulfonic acid | 98-71-5 [chemicalbook.com]

- 5. 4-Hydrazinobenzenesulfonic acid CAS#: 98-71-5 [m.chemicalbook.com]

- 6. 98-71-5・4-Hydrazinobenzenesulfonic Acid Standard・081-09891[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 7. 4-Hydrazinobenzenesulfonic acid hydrate, 98% | Fisher Scientific [fishersci.ca]

- 8. fishersci.com [fishersci.com]

- 9. Hydrazine Building Blocks - Enamine [enamine.net]

- 10. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijraset.com [ijraset.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Low Level Determination of Genotoxic Impurity in Deferasirox Formulation [scirp.org]

- 15. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Infrared Spectroscopy of 2,5-Dichloro-4-hydrazinobenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the infrared (IR) spectroscopic characteristics of 2,5-Dichloro-4-hydrazinobenzenesulfonic acid. The content herein is structured to deliver not just procedural steps but a foundational understanding of the spectroscopic behavior of this compound, grounded in established principles of vibrational spectroscopy.

Introduction

This compound, with the chemical formula C6H6Cl2N2O3S, is a substituted aromatic compound of interest in various chemical and pharmaceutical syntheses.[1] Its utility often hinges on its purity and structural integrity. Infrared spectroscopy offers a powerful, non-destructive method for the structural elucidation and quality control of this compound. This guide will detail the expected vibrational modes, sample handling considerations, and a systematic approach to interpreting the IR spectrum of this molecule.

The uniqueness of an infrared spectrum serves as a molecular "fingerprint," allowing for definitive identification.[2] By understanding the characteristic absorption frequencies of the functional groups present in this compound—namely the sulfonic acid, hydrazine, and dichlorinated benzene ring—we can predict and interpret its spectrum with a high degree of confidence.

Predicted Infrared Spectrum Analysis

The infrared spectrum of this compound is predicted to be complex, with contributions from its various functional moieties. The following sections break down the expected absorption bands based on the vibrational modes of these groups.

The Sulfonic Acid Group (-SO3H)

The sulfonic acid group is a strong absorber in the infrared region. Key vibrational modes include:

-

O-H Stretching: A very broad and intense absorption is expected in the region of 3000-2500 cm⁻¹ due to the strongly hydrogen-bonded hydroxyl group.[3]

-

S=O Asymmetric and Symmetric Stretching: Two distinct, strong bands are characteristic of the sulfonyl group. The asymmetric stretch is typically found at higher wavenumbers, around 1250-1160 cm⁻¹ , while the symmetric stretch appears in the 1080-1030 cm⁻¹ region.[3][4][5]

-

S-O Stretching: A band of medium to strong intensity corresponding to the S-O single bond stretch is expected around 700-600 cm⁻¹ .[4]

The Hydrazine Group (-NHNH2)

The hydrazine substituent also gives rise to several characteristic absorptions:

-

N-H Stretching: In the solid state, two or more bands are anticipated in the 3350-3150 cm⁻¹ range, corresponding to the asymmetric and symmetric stretching vibrations of the -NH2 group.[6][7] Hydrogen bonding can cause these bands to broaden and shift.

-

N-H Bending (Scissoring): A medium to strong absorption is expected between 1650-1580 cm⁻¹ .[8][9]

-

N-N Stretching: The stretching of the nitrogen-nitrogen single bond typically gives rise to a weak to medium absorption in the 1150-1050 cm⁻¹ range.[8]

The Dichlorinated Benzene Ring

The 1,2,4,5-tetrasubstituted benzene ring with two chlorine atoms will exhibit several characteristic vibrations:

-

C-H Stretching: Aromatic C-H stretching vibrations will appear as weak to medium bands just above 3000 cm⁻¹ .

-

C=C Stretching: Aromatic ring stretching vibrations typically produce a series of bands of variable intensity in the 1600-1450 cm⁻¹ region.

-

C-H Bending (Out-of-Plane): The substitution pattern on the benzene ring influences the position of the out-of-plane C-H bending vibrations. For a 1,2,4,5-tetrasubstituted ring, a strong absorption is expected in the 900-850 cm⁻¹ range.

-

C-Cl Stretching: The carbon-chlorine stretching vibrations are expected to produce strong bands in the 800-600 cm⁻¹ region.[10] The exact positions will be influenced by the overall substitution pattern.

Summary of Expected IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3350-3150 | Medium | N-H Stretching | Hydrazine |

| >3000 | Weak-Medium | Aromatic C-H Stretching | Benzene Ring |

| 3000-2500 | Strong, Broad | O-H Stretching | Sulfonic Acid |

| 1650-1580 | Medium-Strong | N-H Bending | Hydrazine |

| 1600-1450 | Variable | C=C Ring Stretching | Benzene Ring |

| 1250-1160 | Strong | S=O Asymmetric Stretching | Sulfonic Acid |

| 1150-1050 | Weak-Medium | N-N Stretching | Hydrazine |

| 1080-1030 | Strong | S=O Symmetric Stretching | Sulfonic Acid |

| 900-850 | Strong | Aromatic C-H Bending | Benzene Ring |

| 800-600 | Strong | C-Cl Stretching | Dichlorobenzene |

| 700-600 | Medium-Strong | S-O Stretching | Sulfonic Acid |

Experimental Protocol: Obtaining the IR Spectrum

The following protocol outlines the steps for acquiring a high-quality Fourier Transform Infrared (FTIR) spectrum of this compound using the Attenuated Total Reflectance (ATR) technique. ATR is often preferred for solid samples due to its minimal sample preparation requirements.

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal

Procedure:

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Collect a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO2 and water vapor).

-

-

Sample Application:

-

Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply consistent pressure using the ATR pressure arm to ensure good contact between the sample and the crystal. Insufficient contact will result in a weak and distorted spectrum.

-

-

Sample Spectrum Acquisition:

-

Collect the sample spectrum. Typically, 32 to 64 scans are co-added to achieve a good signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing and Analysis:

-

Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

-

Label the significant peaks and compare their positions and relative intensities to the expected values detailed in the table above.

-

Workflow for IR Spectroscopic Analysis

Caption: Workflow for the FTIR analysis of this compound.

Conclusion

The infrared spectrum of this compound is rich with information, providing a reliable means of structural verification and purity assessment. By systematically analyzing the contributions of the sulfonic acid, hydrazine, and dichlorinated aromatic functionalities, a detailed and accurate interpretation of the spectrum can be achieved. The experimental protocol and analytical workflow presented in this guide offer a robust framework for researchers and professionals in the field.

References

- Cer3D-Cayey. (n.d.). Representative vibrational modes.

- ECHEMI. (n.d.). 118-89-8, 2,5-Dichloro-4-hydrazinylbenzenesulfonic acid Formula.

- Benchchem. (n.d.). A Spectroscopic Comparison of Sulfonic Acid Catalysts for Researchers and Drug Development Professionals.

-

Lascola, R., Withnall, R., & Andrews, L. (1988). Infrared spectra of hydrazine and products of its reactions with HF, F2, and O3 in solid argon. Inorganic Chemistry, 27(4), 640-644. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of hydrazine solution before (a) and after the.... Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) cyanuric chloride, (b) hydrazine hydrate and (c) THSTZ. Retrieved from [Link]

-

SpectraBase. (n.d.). Hydrazine - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of propyl-sulfonic acid functionalized nanoparticles. Retrieved from [Link]

-

Sponer, H., & Kirby-Smith, J. S. (1941). Determination of Chlorine Vibrations in Dichlorobenzenes from Intensities and Polarizations of Their Raman Lines. Journal of Applied Physics, 12(4), 385-391. Retrieved from [Link]

-

Giguère, P. A., & Liu, I. D. (1952). On the Infrared Spectrum of Hydrazine. The Journal of Chemical Physics, 20(1), 136-140. Retrieved from [Link]

-

Chackalackal, S. M., & Stafford, F. E. (1966). Infrared Spectra of Methane-, Fluoro-, and Chlorosulfonic Acids. Journal of the American Chemical Society, 88(21), 4815-4819. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). FT‐IR images. A. FT‐IR spectra of MCM 41‐SO3H Acid sulfonic groups have.... Retrieved from [Link]

-

Misiewicz, J. P. (2020). Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight. The Journal of Chemical Physics, 152(1), 014304. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Number of Vibrational Modes in a Molecule. Retrieved from [Link]

-

Mol-Instincts. (n.d.). 4-Hydrazinobenzenesulfonic acid 98-71-5 wiki. Retrieved from [Link]

-

ChemTube 3D. (n.d.). 1,2-Dichlorobenzene - C2v. Retrieved from [Link]

-

Harvard CfA. (n.d.). Vibrational Modes. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydrazinobenzenesulfonic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dichlorobenzenesulfonic acid. Retrieved from [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

-

NIST. (n.d.). P-chlorobenzene sulfonic acid, p-chlorophenyl hydrazide. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight (Journal Article) | OSTI.GOV [osti.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.aip.org [pubs.aip.org]

Solubility and Stability of 2,5-Dichloro-4-hydrazinobenzenesulfonic acid: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dichloro-4-hydrazinobenzenesulfonic acid (DCHBSA) is a key intermediate in the synthesis of various pharmaceutical compounds and dyes. Its utility in these multi-step synthetic processes is profoundly influenced by its fundamental physicochemical properties, namely its solubility in various solvent systems and its stability under diverse environmental conditions. This technical guide provides an in-depth exploration of the theoretical and practical aspects of DCHBSA's solubility and stability. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to effectively handle, formulate, and analyze this compound. By synthesizing established chemical principles with actionable methodologies, this document serves as a comprehensive resource for optimizing the use of DCHBSA in research and development.

Introduction: The Molecular Profile of this compound (DCHBSA)

This compound, with the CAS Number 118-89-8, is an aromatic organic compound characterized by a benzene ring substituted with two chlorine atoms, a hydrazino (-NHNH₂) group, and a sulfonic acid (-SO₃H) group.[1][2] This unique combination of functional groups dictates its chemical behavior and physical properties.

-

The Sulfonic Acid Group (-SO₃H): This is a strongly acidic group, comparable in strength to sulfuric acid, which readily donates its proton.[3] This feature suggests high polarity and a propensity for significant water solubility, likely through hydrogen bonding and ionization.

-

The Hydrazino Group (-NHNH₂): This group imparts basic and nucleophilic characteristics to the molecule. It can be protonated in acidic conditions and is susceptible to oxidation.

-

The Dichloro-Substituted Benzene Ring: The two electron-withdrawing chlorine atoms on the aromatic ring influence the acidity of the sulfonic acid group and the overall electron density of the molecule. They also contribute to the molecule's hydrophobicity, which may counteract the hydrophilicity of the ionic groups.

Understanding the interplay of these functional groups is critical for predicting and interpreting the solubility and stability data that will be generated using the protocols outlined in this guide.

Solubility Profile of DCHBSA

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that affects everything from reaction kinetics to purification and formulation. Arenesulfonic acids are generally water-soluble, a characteristic that is expected to be present in DCHBSA.[3] However, the presence of the dichlorinated benzene ring may modulate this property. A comprehensive solubility assessment is therefore essential.

Factors Influencing the Solubility of DCHBSA

The solubility of DCHBSA is not a single value but a function of the solvent system and environmental conditions. The key influencing factors are:

-

Solvent Polarity: Polar protic solvents like water are expected to be effective due to the potential for hydrogen bonding with both the sulfonic acid and hydrazino groups. Polar aprotic solvents (e.g., DMSO, DMF) may also be effective at solvating this polar molecule. Non-polar solvents are unlikely to be suitable.

-

pH of the Medium: The ionization state of DCHBSA is highly pH-dependent. The sulfonic acid group will be deprotonated (as -SO₃⁻) across a wide pH range, enhancing aqueous solubility. The hydrazino group can be protonated at low pH, forming a hydrazinium salt, which could further increase solubility. Therefore, solubility in aqueous buffers at various pH levels must be determined.

-

Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature, although exceptions exist. Determining the temperature dependency is crucial for designing crystallization-based purification processes.

-

Presence of Salts (Common Ion Effect): In aqueous solutions of salts, the solubility of DCHBSA may be reduced due to the common ion effect, particularly if the salt shares an ion with a DCHBSA salt form.[3]

Experimental Protocol for Determining Thermodynamic Solubility

This protocol outlines a standardized method for determining the equilibrium (thermodynamic) solubility of DCHBSA in various solvents. The shake-flask method is a reliable and widely accepted technique.

Objective: To determine the saturation concentration of DCHBSA in a selection of relevant solvents at a controlled temperature.

Materials:

-

This compound (purity >98%)

-

Selection of solvents:

-

Purified Water (Type I)

-

pH-buffered aqueous solutions (e.g., pH 2.0, 4.5, 7.4, 9.0)

-

Methanol

-

Ethanol

-

Dimethyl Sulfoxide (DMSO)

-

N,N-Dimethylformamide (DMF)

-

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.22 µm, chemically compatible with the solvent)

-

Calibrated UV-Vis Spectrophotometer or HPLC system with a suitable detector (e.g., UV)

Methodology:

-

Preparation: Add an excess amount of DCHBSA to a vial (e.g., 10-20 mg). The key is to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Add a known volume of the selected solvent (e.g., 1-2 mL) to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.

-

Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining suspended solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot using a syringe filter to remove any fine particulates. Perform a precise dilution of the filtered supernatant with the appropriate solvent to bring the concentration into the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to determine the concentration of DCHBSA.

-

Calculation: Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the thermodynamic solubility of DCHBSA in that solvent at the specified temperature.

Data Presentation:

The quantitative solubility data should be summarized in a clear, structured table for easy comparison.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Purified Water | 25 | [Experimental Value] | [Calculated Value] |

| pH 2.0 Buffer | 25 | [Experimental Value] | [Calculated Value] |

| pH 7.4 Buffer | 25 | [Experimental Value] | [Calculated Value] |

| Methanol | 25 | [Experimental Value] | [Calculated Value] |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] |

| DMSO | 25 | [Experimental Value] | [Calculated Value] |

Stability Profile of DCHBSA

Stability testing is a critical component of drug development and chemical management, providing insights into how the quality of a substance varies with time under the influence of environmental factors.[4] For DCHBSA, the primary concerns are hydrolysis, oxidation of the hydrazino group, and photodecomposition. International Council for Harmonisation (ICH) guidelines provide a robust framework for conducting such stability studies.[5]

Factors Influencing the Stability of DCHBSA

-

pH: The hydrazino group is susceptible to oxidation, and the rate of this degradation can be highly pH-dependent. The overall stability in aqueous solutions at different pH values must be investigated.

-

Temperature: Degradation reactions are typically accelerated at higher temperatures. Arrhenius kinetics can be used to predict shelf-life at lower temperatures from accelerated stability data.

-

Light: Many aromatic compounds, especially those with functional groups like hydrazines, are susceptible to photolytic degradation. Photostability testing is mandatory to determine appropriate packaging and handling requirements.[6]

-

Oxidizing Agents: The hydrazino moiety is a reducing group and will be sensitive to the presence of oxidizing agents, including atmospheric oxygen. Storage under an inert atmosphere might be necessary.[7]

Experimental Protocol for Stability Indicating Assay

A stability-indicating analytical method is crucial. This is typically an HPLC method capable of separating the intact DCHBSA from its potential degradation products.

Objective: To evaluate the stability of DCHBSA in solution and solid state under various stress conditions as outlined by ICH guidelines.

Workflow Visualization:

Caption: Workflow for DCHBSA Stability Testing.

Methodology for Forced Degradation Studies:

Forced degradation helps to identify likely degradation products and validate the stability-indicating nature of the analytical method.

-

Acid/Base Hydrolysis:

-

Prepare solutions of DCHBSA in 0.1 M HCl, water, and 0.1 M NaOH.

-

Store samples at an elevated temperature (e.g., 60-80 °C) and monitor at various time points (e.g., 2, 6, 24 hours).

-

Analyze samples by HPLC, checking for a decrease in the main peak area and the appearance of new peaks.

-

-

Oxidative Degradation:

-

Prepare a solution of DCHBSA in a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Store at room temperature and monitor over time.

-

Analyze by HPLC to assess the extent of degradation.

-

-

Photostability:

-

Expose solid DCHBSA and a solution of the compound to a controlled light source as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

-

Keep a dark control sample wrapped in aluminum foil for comparison.

-

Analyze both the exposed and control samples.

-

Long-Term Stability Study:

Based on ICH guidelines, a formal stability study should be conducted on at least two or three primary batches.[6]

-

Storage Conditions:

-

Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH[6]

-

-

Packaging: Store the samples in containers that are the same as or simulate the actual packaging proposed for storage and distribution.[8]

-

Testing Frequency:

-

Attributes to Test: The stability testing should monitor for changes in physical, chemical, and microbiological attributes, including appearance, assay (potency), and degradation products (purity).[6]

Safety, Handling, and Storage

Proper handling and storage are paramount for maintaining the integrity of DCHBSA and ensuring personnel safety.

-

Safety Precautions: Based on available safety data sheets for similar compounds, DCHBSA should be handled with care. It may be harmful if swallowed or inhaled and can cause skin and eye irritation.[9][10] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[11]

-

Recommended Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[11] Consider storing under an inert atmosphere (e.g., nitrogen or argon) to protect the sensitive hydrazino group from oxidation. Keep away from incompatible materials such as strong oxidizing agents.[10]

Conclusion

The solubility and stability of this compound are not inherent constants but are complex properties governed by its molecular structure and external environment. This guide provides the necessary scientific framework and detailed experimental protocols for researchers to thoroughly characterize these properties. By systematically evaluating solubility in various solvents and assessing stability under ICH-guided stress conditions, scientists can generate the critical data needed to optimize reaction conditions, develop robust purification strategies, and establish appropriate storage and handling procedures. This rigorous, data-driven approach is fundamental to ensuring the successful application of DCHBSA in the development of novel pharmaceuticals and other advanced materials.

References

-

Stability Testing of Pharmaceutical Products. (2012). Journal of Applied Pharmaceutical Science. [Link]

-

ICH Stability Guidelines. (n.d.). LSC Group®. [Link]

-

Guidelines for Pharmaceutical Stability Study. (2012). Pharmaguideline. [Link]

-

Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.). Pan American Health Organization (PAHO). [Link]

-

Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. (2022). Ministry of Health, UAE. [Link]

-

This compound. (n.d.). Hangzhou Keyingchem Co.,Ltd - LookChem. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound CAS#: 118-89-8 [amp.chemicalbook.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. japsonline.com [japsonline.com]

- 5. ICH Stability Guidelines | LSC Group® [lscgroupllc.com]

- 6. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. edaegypt.gov.eg [edaegypt.gov.eg]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

Molecular structure and conformation of 2,5-Dichloro-4-hydrazinobenzenesulfonic acid

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2,5-Dichloro-4-hydrazinobenzenesulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted aromatic compound featuring a unique combination of functional groups: a sulfonic acid moiety, a hydrazine substituent, and two chlorine atoms. This arrangement imparts specific steric and electronic properties that are of interest in medicinal chemistry and materials science, particularly as a precursor or fragment in the design of targeted therapeutics. This guide provides a detailed examination of its molecular structure, explores its likely conformational preferences through theoretical analysis and comparison with related analogues, and presents robust experimental protocols for its empirical characterization.

Introduction and Physicochemical Properties

This compound (CAS No: 118-89-8) is an organosulfur compound with the molecular formula C₆H₆Cl₂N₂O₃S.[1][2] The molecule's structure, characterized by a heavily substituted benzene ring, suggests a complex interplay of electronic effects—the electron-withdrawing nature of the chloro and sulfonic acid groups and the electron-donating potential of the hydrazine moiety. These features are critical in defining its reactivity, acidity, and potential as a building block in organic synthesis.

A foundational understanding begins with its basic properties, which are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₆Cl₂N₂O₃S | [1][2] |

| Molecular Weight | ~257.1 g/mol | [1][2] |

| CAS Number | 118-89-8 | [1] |

| Synonyms | Benzenesulfonic acid, 2,5-dichloro-4-hydrazinyl- | [1] |

| Appearance | Likely a crystalline solid | Inferred |

Synthesis Pathway

The synthesis of this compound is not widely documented in core literature, but a logical and established pathway can be inferred from the synthesis of structurally similar compounds like 4-hydrazinobenzenesulfonic acid.[3][4] The most viable route begins with the precursor 4-Amino-2,5-dichlorobenzenesulfonic acid (also known as 2,5-Dichlorosulfanilic acid, CAS: 88-50-6).[5][6]

The synthesis proceeds via a two-step diazotization and reduction sequence:

-

Diazotization: The primary aromatic amine of 4-Amino-2,5-dichlorobenzenesulfonic acid is converted into a diazonium salt using sodium nitrite in the presence of a strong mineral acid (e.g., HCl) at low temperatures (0-5°C). The diazonium salt is highly reactive and typically used immediately in the next step.[3]

-

Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine. Common reducing agents for this transformation include sodium sulfite or zinc powder.[3] This step cleaves the nitrogen-nitrogen triple bond of the diazonium group and, after workup, forms the hydrazine moiety.

This well-established chemical transformation provides a reliable method for producing the target compound for further study.

Molecular Structure and Spectroscopic Elucidation

While a definitive crystal structure is not publicly available, the molecular structure can be confidently predicted. It consists of a central benzene ring substituted at positions 1, 2, 4, and 5. The key structural features are:

-

A sulfonic acid group (-SO₃H) at C1.

-

A chlorine atom at C2.

-

A hydrazine group (-NHNH₂) at C4.

-

A second chlorine atom at C5.

Spectroscopic techniques are essential for confirming this structure. Below are the expected characteristics and a general protocol for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. Due to the substitution pattern, there will be two aromatic protons on the ring, appearing as distinct signals. The chemical shifts of the hydrazine protons (-NHNH₂) can be broad and variable depending on the solvent and concentration, and may exchange with D₂O.

-

¹³C NMR: The carbon NMR spectrum should show six distinct signals for the aromatic carbons, as the substitution pattern makes them all chemically non-equivalent. The chemical shifts will be influenced by the attached functional groups. For instance, the carbon attached to the sulfonic acid group (C1) would be significantly shifted.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present. Key expected vibrational frequencies include:

-

O-H Stretch (Sulfonic Acid): A very broad absorption in the 2500-3300 cm⁻¹ region.

-

N-H Stretch (Hydrazine): Two distinct sharp peaks in the 3200-3400 cm⁻¹ region.

-

S=O Stretch (Sulfonic Acid): Strong absorptions around 1030-1060 cm⁻¹ and 1170-1200 cm⁻¹.

-

C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: Absorptions in the 600-800 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.[5]

-

Electrospray Ionization (ESI-MS): In negative ion mode, ESI-MS would likely show a prominent peak for the deprotonated molecule [M-H]⁻ at m/z ≈ 255/257/259, reflecting the isotopic pattern of the two chlorine atoms.

Conformational Analysis

The conformation of this compound is determined by the rotational freedom around several key single bonds. The steric and electronic interactions between the bulky and polar functional groups dictate the molecule's preferred three-dimensional shape.

The most significant conformational questions involve the orientation of the sulfonic acid and hydrazine groups relative to the benzene ring and each other.

-

C1-S Bond Rotation: The sulfonic acid group can rotate. However, due to steric hindrance from the ortho-chloro group at C2, this rotation will be restricted. The most stable conformation likely places the S-OH bond away from the chlorine atom to minimize van der Waals repulsion.

-

C4-N Bond Rotation: The hydrazine group's orientation is critical. Steric clashes with the ortho-chloro group at C5 will heavily influence the torsional angle. Computational modeling would be required to determine the energy minimum, but a conformation that directs the -NH₂ group away from the C5 chlorine is expected.

-

N-N Bond Rotation: The hydrazine group itself has a torsional barrier. Studies on N-acylhydrazone derivatives show that substituents can significantly alter the preferred dihedral angle and planarity of the molecule. For this compound, intramolecular hydrogen bonding between a hydrazine proton and an oxygen of the sulfonic acid group is a possibility, which could lock the conformation into a more rigid, pseudo-cyclic arrangement.

Table 2: Key Torsional Angles Influencing Conformation

| Bond | Involved Atoms | Description of Rotational Freedom | Expected Influences |

| C1-S | C2-C1-S-O | Rotation of the sulfonic acid group. | Steric hindrance from ortho-chloro group at C2. |

| C4-N | C5-C4-N-N | Rotation of the hydrazine group. | Steric hindrance from ortho-chloro group at C5. Potential for intramolecular H-bonding. |

| N-N | H-N-N-H | Torsion within the hydrazine moiety. | Influenced by electronic effects and potential H-bonding. |

Experimental Protocols

For researchers aiming to characterize this molecule, the following standardized protocols are recommended.

Protocol 1: NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the acidic and amine protons are less likely to exchange rapidly than in D₂O).

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Note the chemical shifts, coupling constants (J-values), and integrations of the aromatic protons. To confirm hydrazine and sulfonic acid protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum to observe the disappearance of these signals.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to distinguish between CH and quaternary carbons.

-

2D NMR (Optional but Recommended): Run a HSQC experiment to correlate proton signals to their directly attached carbons. A HMBC experiment can provide long-range (2-3 bond) C-H correlations, which is invaluable for definitively assigning the quaternary carbons and confirming the substitution pattern.

Protocol 2: Single Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. Attempt slow evaporation from various solvents (e.g., water, ethanol/water mixtures) or vapor diffusion.

-

Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain precise bond lengths, bond angles, and torsional angles. This provides the definitive solid-state conformation.

Conclusion and Future Directions

This compound presents a structure with significant potential for synthetic applications due to its multiple, reactive functional groups. While direct experimental data on its conformation is limited, a robust model of its structure and behavior can be built from fundamental chemical principles and analysis of related compounds. The protocols outlined here provide a clear pathway for its empirical validation. Future work should focus on obtaining a single crystal structure to definitively establish its solid-state conformation and on computational studies to map its conformational energy landscape in solution. Such data would be invaluable for professionals in drug design, where understanding the precise 3D shape of a molecule is paramount for predicting its binding affinity and biological activity.

References

-

U.S. EPA. (2023). Benzenesulfonic acid, 2,5-dichloro-4-hydrazinyl- - Substance Details. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzenesulfonic acid. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Phenylhydrazine derivatives. Retrieved from [Link]

-

ResearchGate. (2020). Crystal structure of benzenesulphonic acid. Retrieved from [Link]

-

RCSI Repository. (2024). Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydrazinobenzenesulfonic acid. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 4-hydrazinobenzenesulfonic acid. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-Amino-3-methylbenzoic Acid (CAS 4389-45-1)

Note on CAS Number: The CAS number provided in the topic, 118-89-8, is associated with 2,5-dichloro-4-hydrazinobenzenesulfonic acid in some databases.[1][2][3] However, the context of an in-depth technical guide for drug development professionals strongly suggests an interest in 2-Amino-3-methylbenzoic acid , a versatile building block in pharmaceuticals and organic synthesis. This compound is correctly identified by CAS Number 4389-45-1 .[4][5][6] This guide will focus on 2-Amino-3-methylbenzoic acid to align with the intended application and audience.

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Amino-3-methylbenzoic acid, also known as 3-Methylanthranilic acid, is a substituted aromatic amino acid that serves as a critical intermediate in the synthesis of a wide array of high-value chemical entities. Its unique structural arrangement, featuring adjacent amino and carboxylic acid groups on a toluene backbone, imparts a reactive profile that is highly valuable for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, spectral characteristics, applications in pharmaceutical and chemical industries, and detailed safety and handling protocols. The information herein is synthesized to provide researchers and drug development professionals with the technical accuracy and field-proven insights necessary for its effective and safe utilization.

Molecular Identity and Physicochemical Profile

The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and physical characteristics. These properties dictate its behavior in various solvent systems, its stability under different conditions, and the analytical methods best suited for its characterization.

Chemical Structure and Identifiers

The spatial arrangement of functional groups is paramount to the reactivity of 2-Amino-3-methylbenzoic acid. The ortho-amino and meta-methyl substituents on the benzoic acid ring create specific steric and electronic effects that influence its role in synthetic pathways.

Caption: Molecular Structure of 2-Amino-3-methylbenzoic acid.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 2-amino-3-methylbenzoic acid | [5] |

| Synonyms | 3-Methylanthranilic acid, 2-Amino-m-toluic acid | [6][7] |

| CAS Number | 4389-45-1 | [5][6] |

| Molecular Formula | C₈H₉NO₂ | [5][6] |

| Molecular Weight | 151.16 g/mol | [5][6] |

| InChI | InChI=1S/C8H9NO2/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,9H2,1H3,(H,10,11) | [5][8] |

| InChIKey | WNAJXPYVTFYEST-UHFFFAOYSA-N | [5][8] |

| Canonical SMILES | CC1=C(C(=CC=C1)C(=O)O)N |[5] |

Physicochemical Properties

The compound's physical properties are essential for designing experimental setups, including reaction conditions and purification strategies.

Table 2: Physicochemical Data

| Property | Value | Notes | Source |

|---|---|---|---|

| Appearance | White to pale yellow or tan crystalline powder | Visual inspection | [6] |

| Melting Point | 160-165 °C (with decomposition) | Can vary slightly with purity | |

| Boiling Point | 315.1 ± 30.0 °C at 760 mmHg | Predicted value | [9] |

| Density | ~1.25 - 1.3 g/cm³ | Estimated/Predicted | [9] |

| Solubility | Slightly soluble in water; soluble in ethanol, acetone, DMSO. | Highly soluble in 1,4-dioxane and acetone. | [10] |

| pKa | Moderately basic | Based on the presence of the amine group. | [8] |

| LogP | 1.67 | Octanol/Water partition coefficient. |[9] |

A detailed study on the solubility of 2-Amino-3-methylbenzoic acid in twelve different pure solvents revealed that its mole fraction solubility is highest in 1,4-dioxane and lowest in cyclohexane at 298.15 K.[10] This data is critical for selecting appropriate solvents for synthesis, recrystallization, and formulation, directly impacting reaction kinetics and product purity. The solubility generally increases with temperature in all tested solvents.[10]

Spectral Analysis for Structural Confirmation

Spectroscopic data provides an empirical fingerprint for the molecule, essential for confirming its identity and purity post-synthesis or prior to use.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum shows characteristic peaks corresponding to its functional groups. Key absorptions include N-H stretching from the primary amine, O-H stretching from the carboxylic acid, C=O stretching of the carboxyl group, and various C-H and C=C stretches from the aromatic ring.[5][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides distinct signals for the aromatic protons, the amine (NH₂) protons, the carboxylic acid (COOH) proton, and the methyl (CH₃) protons, with chemical shifts and coupling patterns confirming the substitution pattern on the aromatic ring.[11][12]

-

¹³C NMR: The carbon NMR spectrum complements the proton data, showing unique resonances for each carbon atom in the molecule, including the carboxyl, aromatic, and methyl carbons.[11][12]

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry typically shows a prominent molecular ion peak (M+) at m/z 151, corresponding to the molecular weight of the compound.[5][13] Fragmentation patterns can further validate the structure.

Synthesis and Chemical Reactivity

2-Amino-3-methylbenzoic acid is not only a target molecule but also a versatile starting material for more complex structures.

Synthetic Pathways

A common laboratory and industrial synthesis route involves the hydrogenation of 2-nitro-3-methylbenzoic acid. This reaction is typically performed in a hydrogen atmosphere using a metal catalyst such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney nickel.[14] The choice of catalyst and reaction conditions (temperature, pressure, solvent) is critical for achieving high yield and purity while minimizing side reactions.

Another patented method describes the synthesis starting from m-xylene, which undergoes chlorination and catalytic oxidation to yield 2-chloro-3-methylbenzoic acid. This intermediate then reacts with ammonia under pressure in a substitution reaction to produce the final product.[15] This multi-step process is suitable for large-scale industrial production.

Key Reactions in Drug Development

The reactivity of 2-Amino-3-methylbenzoic acid is dominated by its amino and carboxylic acid functional groups. This dual functionality allows it to serve as a scaffold for building diverse molecular libraries. A particularly important reaction is the selective chlorination at the 5-position of the aromatic ring.

Experimental Protocol: Synthesis of 2-Amino-5-chloro-3-methylbenzoic acid

This protocol describes a common electrophilic aromatic substitution reaction, a cornerstone of many synthetic workflows in drug discovery.

-

Reaction Setup: In a suitable round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-Amino-3-methylbenzoic acid (1 equivalent) in a solvent such as N,N-dimethylformamide (DMF) or 1,2-dichloroethane.[16]

-

Reagent Addition: Add the chlorinating agent, such as N-chlorosuccinimide (NCS) (1.1 equivalents), to the solution.[16] Alternatively, chlorine gas can be slowly bubbled through the solution at a controlled temperature (e.g., 50°C).[16]

-

Reaction Monitoring: The reaction mixture is stirred, typically under reflux or at a specific temperature, for several hours. The progress of the reaction must be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure the starting material is fully consumed.

-

Workup and Isolation: Upon completion, the reaction mixture is cooled and poured into ice water to precipitate the product. The pH may be adjusted to facilitate precipitation.[16]

-

Purification: The crude solid is collected by filtration, washed with water and a small amount of a cold organic solvent (e.g., ethanol) to remove impurities, and then dried.[16] For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/water) is recommended.

Caption: Workflow for the chlorination of 2-Amino-3-methylbenzoic acid.

Applications in Research and Industry

The utility of this compound spans multiple sectors, underscoring its importance as a versatile chemical intermediate.

-

Pharmaceutical Intermediates: It is a key precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics.[6] It also serves as an intermediate in the production of local anesthetics like ropivacaine.[17]

-

Agrochemicals: The chlorinated derivative, 2-amino-5-chloro-3-methylbenzoic acid, is a crucial intermediate for a new class of insecticides.[18] The core structure is also a building block for various herbicide and fungicide formulations.

-

Dye Chemistry: It functions as an intermediate in the production of azo dyes.

-

Biochemical Research: In human metabolism, 2-Amino-3-methylbenzoic acid is a known metabolite of the common local anesthetic lidocaine, making it relevant for studies in pharmacology and toxicology.[8] It is found in biofluids such as blood and urine and is processed in the liver and kidneys.[5][8]

Safety, Handling, and Hazard Management

Authoritative grounding in safety is non-negotiable. A comprehensive understanding of the hazards associated with 2-Amino-3-methylbenzoic acid is essential for its safe handling and the design of inherently safer processes.

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products.

Table 3: GHS Safety and Hazard Information

| Hazard Class | Pictogram | Signal Word | Hazard Statement | Source |

|---|---|---|---|---|

| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed | [5][9] |

| Skin Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation | [5] |

| Eye Irritation (Category 2A) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation | [5] |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |[5] |

Laboratory Handling and Personal Protective Equipment (PPE)

A self-validating safety protocol ensures that risks are systematically mitigated.

-

Engineering Controls: All handling of solid powder and preparation of solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust or vapors.[19][20]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[4][9]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile) suitable for handling organic solids and solvents.[9][21]

-

Body Protection: A standard laboratory coat must be worn.[22] For large quantities, additional protective clothing may be necessary.

-

-

Hygiene Practices: Avoid eating, drinking, or smoking in laboratory areas.[23] Wash hands thoroughly after handling the compound, even if gloves were worn.[19][20]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[19]

-

Disposal: Dispose of waste materials and empty containers in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[21][23]

First Aid and Emergency Procedures

Immediate and appropriate response to exposure is critical.

-

If Swallowed: Call a poison control center or doctor immediately for treatment advice.[23] Rinse mouth with water. Do NOT induce vomiting unless instructed to do so by medical personnel.[20]

-

If on Skin: Immediately remove contaminated clothing. Wash skin with plenty of soap and water.[21][23] If skin irritation occurs, seek medical attention.[21]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[20]

-

If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[21] If respiratory irritation or other symptoms occur, seek medical attention.

References

- 2-Amino-3-methylbenzoic Acid: Properties, Applications & Quality Specifications.